

Regadenoson: A Technical Guide to a Selective A₂A Purine Nucleoside Analog

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Regadenoson, a potent and highly selective A₂A adenosine receptor agonist, has become a cornerstone in cardiovascular diagnostics, particularly as a pharmacologic stress agent for myocardial perfusion imaging (MPI).[1][2] Its classification as a purine nucleoside analog underscores its structural relationship to endogenous adenosine, yet with critical modifications that confer a superior pharmacologic profile. This technical guide provides an in-depth exploration of the core scientific principles of **Regadenoson**, from its chemical structure and mechanism of action to its pharmacokinetic and pharmacodynamic properties. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for the scientific community.

Chemical and Physical Properties

Regadenoson is a derivative of adenosine, specifically a 2-[N-1-(4-N-methylcarboxamidopyrazolyl)]-adenosine.[3][4] This structural modification is key to its receptor selectivity and pharmacologic activity.



Property	Value	Reference
Chemical Name	Adenosine, 2-[4- [(methylamino)carbonyl]-1H- pyrazol-1-yl]-, monohydrate	[5]
Molecular Formula	C15H18N8O5 • H2O	[5][6]
Molecular Weight	408.37 g/mol (monohydrate); 390.35 g/mol (anhydrous)	[6][7][8]
CAS Number	313348-27-5 (anhydrous)	[9]
Appearance	White to off-white crystalline solid	
SMILES	CNC(=O)c1cnn(c1)- c2nc(c3c(n2)n(cn3)[C@H]4 INVALID-LINK O4)O">C@@HO)N.O	[8]
InChI Key	CDQVVPUXSPZONN- WPPLYIOHSA-N	[8]

Mechanism of Action: Selective A₂A Receptor Agonism

Regadenoson functions as a low-affinity agonist for the A₂A adenosine receptor, a class of G-protein coupled receptors (GPCRs).[3][10] Its primary therapeutic effect, coronary vasodilation, is achieved through a well-defined signaling cascade initiated by its binding to A₂A receptors predominantly located on the smooth muscle cells of coronary arteries.[3][4]

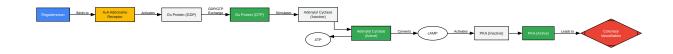
The sequence of events is as follows:

- Receptor Binding: Regadenoson binds to the extracellular domain of the A₂A receptor.[3]
- G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs). The Gs protein then



releases GDP and binds GTP, causing the dissociation of its α -subunit (G α s) from the $\beta\gamma$ -subunits.[3]

- Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex stimulates the membranebound enzyme adenylyl cyclase.[3][11]
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).[3][11]
- Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[3][11]
- Vasodilation: PKA phosphorylates downstream target proteins, which ultimately leads to the
 relaxation of vascular smooth muscle, resulting in coronary vasodilation and an increase in
 coronary blood flow (CBF).[3][11][12] This mimics the physiological effect of exercise,
 enabling the detection of perfusion defects in myocardial imaging.[3]



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Regadenoson A₂A Receptor Signaling Cascade

Pharmacodynamics

The pharmacodynamic profile of **Regadenoson** is characterized by its high selectivity for the A₂A receptor and its potent vasodilatory effects on coronary arteries.

Receptor Binding Affinity and Selectivity

Regadenoson's selectivity for the A₂A receptor minimizes the undesirable side effects associated with the activation of other adenosine receptor subtypes, such as atrioventricular



block (A₁) or bronchoconstriction (A₂B).[13][14]

Receptor Subtype	Binding Affinity (Ki)	Selectivity vs. A ₂ A	Reference
Human A₂A	290 nM	-	[9]
Human Aı	16,460 nM	>10-fold lower affinity	[5][14]
Human A₂B	>30-fold lower affinity	>30-fold	[9]
Human A₃	>30-fold lower affinity	>30-fold	[9]

Functional Potency and Hemodynamic Effects

Regadenoson induces a rapid and significant increase in coronary blood flow (CBF). Maximal hyperemia is achieved quickly and is sustained for a duration suitable for radionuclide imaging. [1][2]

Parameter	Effect	Onset/Duration	Reference
Functional Potency (EC ₅₀)	6.4 ± 1.2 nM	-	[14]
Coronary Blood Flow (CBF)	Dose-dependent increase; Mean Average Peak Velocity (APV) more than doubles.	Onset within 30 seconds; APV returns to <2x baseline within 10 minutes.	[10][14]
Heart Rate	Transient increase	Peaks rapidly, returns to baseline more slowly than with adenosine.	[2][15]
Blood Pressure	Transient, mild decrease in systolic and diastolic BP.	Nadir reached quickly, returns to baseline within 5-15 minutes.	[2][5]

Pharmacokinetics



The pharmacokinetic profile of **Regadenoson** is described by a three-compartment model, reflecting its rapid distribution and subsequent elimination.[4][16][17]

Parameter	Value	Description	Reference
Time to Peak Plasma Concentration (Tmax)	1 to 4 minutes	Parallels the onset of the pharmacodynamic response.	[5][18]
Half-life (Initial Phase)	~2 to 4 minutes	Corresponds to the onset of the pharmacodynamic response.	[10][18]
Half-life (Intermediate Phase)	~30 minutes	Coincides with the loss of the pharmacodynamic effect.	[10][18]
Half-life (Terminal Phase)	~2 hours	Represents the final decline in plasma concentration.	[10][16][18]
Volume of Distribution (Steady-State)	78.7 L	-	[9][16]
Clearance	37.8 L/h	-	[9][16]
Elimination	~58% renal excretion of unchanged drug	Renal impairment can prolong the elimination half-life, but dose adjustments are generally not considered necessary.	[4][16][19]

Experimental Protocols

Protocol: In Vitro Radioligand Binding Assay for Receptor Affinity



Objective: To determine the binding affinity (Ki) of **Regadenoson** for human adenosine receptor subtypes (A_1 , A_2A , A_2B , A_3).

Methodology:

- Membrane Preparation: Utilize cell lines stably expressing a single subtype of the human adenosine receptor (e.g., HEK-293 cells). Harvest cells and prepare cell membranes through homogenization and centrifugation.
- Radioligand Selection:
 - For A₁ receptors: Use [³H]DPCPX.
 - For A₂A receptors: Use [³H]CGS 21680.
 - For A₂B receptors: Use [³H]DPCPX in the presence of an A₁ antagonist.
 - For A₃ receptors: Use [¹2⁵I]AB-MECA.
- · Competition Binding Assay:
 - Incubate the prepared cell membranes with a fixed concentration of the selected radioligand and varying concentrations of unlabeled **Regadenoson** in an appropriate assay buffer.
 - Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
- Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
- Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Plot the percentage of specific binding against the logarithm of the **Regadenoson** concentration.



- Determine the IC₅₀ value (the concentration of **Regadenoson** that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Myocardial Perfusion Imaging (MPI) with Regadenoson

Objective: To assess myocardial perfusion and detect ischemia in patients unable to undergo adequate exercise stress.

Methodology:

- Patient Preparation:
 - Patients should avoid consuming methylxanthines (e.g., caffeine, theophylline) for at least
 12-24 hours prior to the procedure.[5]
 - Review and potentially withhold other medications (e.g., dipyridamole) as per clinical judgment.[5]
 - Establish intravenous (IV) access, preferably with a 22-gauge or larger catheter.[5][13]
- Stress Protocol:
 - Position the patient on the imaging table and record baseline 12-lead ECG and blood pressure.[13]
 - Administer a single 0.4 mg (5 mL) dose of **Regadenoson** as a rapid IV injection over approximately 10 seconds.[5][18]
 - Immediately follow the **Regadenoson** injection with a 5 mL saline flush.[5][18]
- Radiopharmaceutical Administration:

Foundational & Exploratory



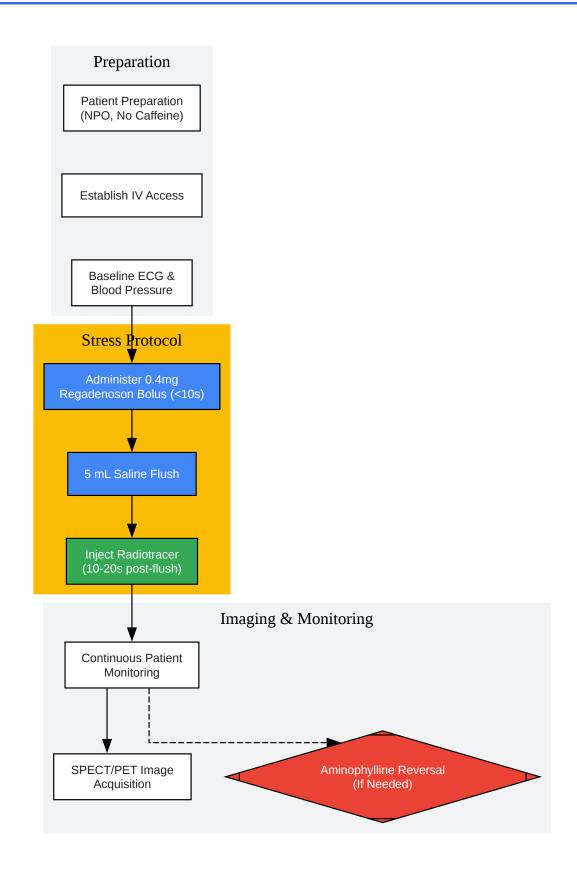


Inject the radionuclide imaging agent (e.g., Technetium-99m sestamibi or Thallium-201)
 10-20 seconds after the saline flush, through the same IV line.[5][18]

· Imaging:

- Begin SPECT (Single Photon Emission Computed Tomography) or PET (Positron Emission Tomography) image acquisition at a predetermined time post-injection, according to standard laboratory protocols.
- Monitoring and Reversal:
 - Continuously monitor the patient's ECG, heart rate, and blood pressure throughout the procedure and for a period post-procedure.[5]
 - If severe or persistent adverse effects occur, aminophylline (50-100 mg IV) may be administered to reverse the effects of Regadenoson.[5][13]
- Rest Imaging: A baseline (rest) scan is also performed, typically on the same or a different day, for comparison with the stress images.





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Regadenoson Myocardial Perfusion Imaging (MPI) Workflow



Clinical Efficacy and Safety

The clinical utility of **Regadenoson** was firmly established in the ADVANCE MPI (ADenoscan Versus **regAdenoson** Comparative Evaluation) trials.[20][21] These large-scale, phase III, double-blind, randomized studies demonstrated that a single bolus of **Regadenoson** was non-inferior to a standard adenosine infusion for the detection of reversible myocardial perfusion defects.[22][23][24]

Safety Profile: **Regadenoson** is generally well-tolerated.[2] The most common adverse reactions are typically transient and mild, resolving within approximately 15-30 minutes.[21] These include:

- Dyspnea
- Headache
- Flushing
- · Chest discomfort or pain
- Dizziness
- Nausea

Serious adverse events are rare but can include hypotension, atrioventricular block, and bronchoconstriction.[21]

Conclusion

Regadenoson represents a significant advancement in pharmacologic stress testing. Its nature as a purine nucleoside analog, specifically engineered for high selectivity to the A₂A adenosine receptor, provides a potent and targeted mechanism for inducing coronary vasodilation. The favorable pharmacokinetic profile, allowing for a simple, fixed-dose bolus administration, combined with a proven safety and efficacy record, solidifies its role as a critical tool in the non-invasive diagnosis of coronary artery disease. This guide serves as a foundational technical resource for professionals engaged in cardiovascular research and drug development.



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